

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxybutyronitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Hydroxybutyronitrile**

Cat. No.: **B154976**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybutyronitrile, also known as 3-hydroxybutanenitrile, is a bifunctional organic molecule of significant interest in the chemical and pharmaceutical industries. Its structure, incorporating both a hydroxyl and a nitrile functional group, makes it a versatile building block for the synthesis of a variety of more complex molecules, including pharmaceutical intermediates and specialty chemicals. This technical guide provides a comprehensive overview of the core chemical properties of **3-Hydroxybutyronitrile**, detailed experimental protocols, and an exploration of its relevance in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-Hydroxybutyronitrile** is presented in Table 1. This data is essential for its handling, storage, and application in chemical synthesis.

Table 1: Chemical and Physical Properties of **3-Hydroxybutyronitrile**

Property	Value	Reference(s)
IUPAC Name	3-Hydroxybutanenitrile	
Synonyms	3-Hydroxybutyronitrile, β -Hydroxybutyronitrile	[1] [2]
CAS Number	4368-06-3	[1] [2]
Molecular Formula	C_4H_7NO	[1] [3]
Molecular Weight	85.11 g/mol	[1] [3]
Appearance	Colorless to slightly yellow/amber liquid	
Boiling Point	214 - 217.3 °C at 760 mmHg	[1] [2]
Melting Point	Data not available	
Density	0.976 - 0.991 g/mL at 20-25 °C	[1] [2]
Solubility	Soluble in water and most organic solvents.	
Refractive Index (n ²⁰ /D)	1.429	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **3-Hydroxybutyronitrile**. Below is a summary of its key spectral features.

Table 2: Spectroscopic Data for **3-Hydroxybutyronitrile**

Spectroscopic Technique	Key Features and Assignments
¹ H NMR	The proton NMR spectrum is expected to show signals corresponding to the methyl (CH_3), methylene (CH_2), and methine (CH) protons, as well as the hydroxyl (-OH) proton. The chemical shifts and coupling patterns will be indicative of their respective chemical environments.
¹³ C NMR	The carbon NMR spectrum will display distinct signals for the four carbon atoms in the molecule: the methyl carbon, the methylene carbon, the methine carbon bearing the hydroxyl group, and the nitrile carbon. The nitrile carbon typically appears in the 115-125 ppm region.
FT-IR	The infrared spectrum is characterized by a broad absorption band in the region of 3600-3200 cm^{-1} due to the O-H stretching of the hydroxyl group. A sharp, medium-intensity peak around 2250 cm^{-1} is indicative of the $\text{C}\equiv\text{N}$ stretching of the nitrile group. C-H stretching and bending vibrations will also be present.
Mass Spectrometry	The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of a methyl group, a water molecule, or other characteristic fragments. The fragmentation of alcohols often results in a small or absent molecular ion peak, with common fragments arising from cleavage of the C-C bond adjacent to the oxygen and loss of water.

Experimental Protocols

Synthesis of 3-Hydroxybutyronitrile from Propylene Oxide

A common method for the synthesis of **3-Hydroxybutyronitrile** involves the ring-opening of propylene oxide with a cyanide source, such as hydrogen cyanide, in an aqueous solution under controlled pH conditions.[\[4\]](#)

Materials:

- Propylene oxide
- Potassium cyanide (KCN) or Sodium Cyanide (NaCN)
- Sulfuric acid (H_2SO_4) or other suitable acid for pH adjustment
- Water
- Ethyl acetate or other suitable extraction solvent
- Anhydrous magnesium sulfate or sodium sulfate

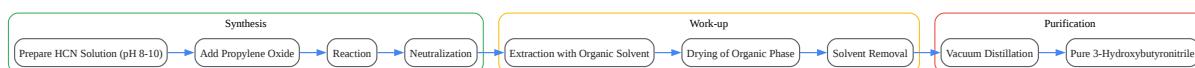
Procedure:

- Prepare an aqueous solution of hydrogen cyanide by carefully reacting a cyanide salt (e.g., KCN) with an acid (e.g., H_2SO_4) in water, maintaining a pH between 8 and 10. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions due to the high toxicity of hydrogen cyanide.
- Cool the hydrogen cyanide solution to below 20°C.
- Slowly add propylene oxide dropwise to the stirred hydrogen cyanide solution while maintaining the temperature below 20°C.
- Allow the reaction to proceed for several hours (e.g., 9.5 hours) until the reaction is complete, which can be monitored by techniques such as gas chromatography.
- After the reaction is complete, neutralize the reaction mixture carefully with an acid.
- Extract the product from the aqueous layer using a suitable organic solvent like ethyl acetate.

- Dry the combined organic extracts over an anhydrous drying agent (e.g., magnesium sulfate).
- Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude **3-Hydroxybutyronitrile**.

Purification by Distillation

The crude **3-Hydroxybutyronitrile** can be purified by vacuum distillation.^[5] Wiped-film molecular distillation has also been shown to be an effective method for achieving high purity (>99.5%).^[6]


Procedure (Vacuum Distillation):

- Set up a vacuum distillation apparatus.
- Place the crude **3-Hydroxybutyronitrile** in the distillation flask.
- Heat the flask gently while applying a vacuum.
- Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point will be significantly lower than the atmospheric boiling point. For example, related compounds have been distilled at temperatures around 90-115°C under a vacuum of 0.4 mmHg.^[5]

Logical Relationships and Workflows

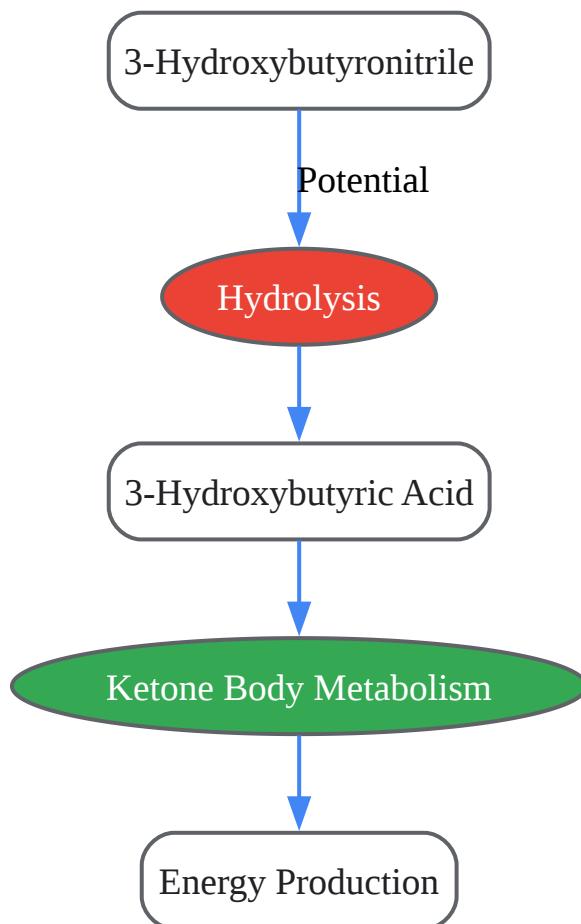
Synthesis and Purification Workflow

The general workflow for the synthesis and purification of **3-Hydroxybutyronitrile** can be visualized as a series of sequential steps.

[Click to download full resolution via product page](#)

A flowchart of the synthesis and purification process for **3-Hydroxybutyronitrile**.

Role in Drug Development and Signaling Pathways


3-Hydroxybutyronitrile itself is not widely reported as a pharmacologically active compound with direct effects on specific signaling pathways. Its primary significance in drug development lies in its role as a versatile chiral building block for the synthesis of more complex pharmaceutical ingredients.^[7]

The related compound, 3-hydroxybutyrate, is a ketone body that plays a significant role in energy metabolism, particularly in the brain during periods of fasting or exercise.^{[8][9]} 3-Hydroxybutyrate can influence neuronal function and has been shown to induce the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in synaptic plasticity and neuronal stress resistance.^[8] The metabolic pathway of 3-hydroxybutyrate involves its conversion from acetoacetyl-CoA and its subsequent use as an energy source.^{[10][11]} While **3-Hydroxybutyronitrile** can be a precursor to 3-hydroxybutyric acid, its direct involvement in these signaling pathways has not been established.

The nitrile group is a common pharmacophore in many approved drugs and is often used to improve the pharmacokinetic properties of a molecule.^[7] It can act as a bioisostere for other functional groups and can participate in hydrogen bonding with biological targets.

Potential Metabolic Fate

While specific studies on the metabolism of **3-Hydroxybutyronitrile** are limited, it is plausible that it could be metabolized *in vivo* to 3-hydroxybutyric acid through hydrolysis of the nitrile group. This would then enter the well-established metabolic pathways of ketone bodies.

[Click to download full resolution via product page](#)

A potential metabolic pathway for **3-Hydroxybutyronitrile**.

Safety and Handling

3-Hydroxybutyronitrile is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.^[12] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

3-Hydroxybutyronitrile is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through established chemical routes, and it can be purified to a high degree. While its direct biological activity is not extensively documented,

its role as a precursor to important molecules, including those involved in energy metabolism, underscores its importance in the fields of chemistry and drug development. Further research into its potential metabolic pathways and toxicological profile would provide a more complete understanding of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 3-hydroxybutanenitrile [stenutz.eu]
- 3. (S)-3-Hydroxybutanenitrile | C4H7NO | CID 7853260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. KR20060090424A - Process for the preparation of β -hydroxybutyronitrile derivatives from racemic epoxides in aqueous hydrogen cyanide solution - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chloro-3-hydroxybutyronitrile | 105-33-9 | Benchchem [benchchem.com]
- 8. 3-Hydroxybutyrate Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Hydroxybutanenitrile | C4H7NO | CID 107273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 3-Hydroxybutyronitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154976#3-hydroxybutyronitrile-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com